molecular formula C9H8N4O4 B12912231 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 1758-94-7

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B12912231
CAS No.: 1758-94-7
M. Wt: 236.18 g/mol
InChI Key: PHSGQKWZRTYEGP-UHFFFAOYSA-N
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Description

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-formyluracil with urea in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications.

Properties

CAS No.

1758-94-7

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H8N4O4/c14-6-4(2-10-8(16)12-6)1-5-3-11-9(17)13-7(5)15/h2-3H,1H2,(H2,10,12,14,16)(H2,11,13,15,17)

InChI Key

PHSGQKWZRTYEGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CC2=CNC(=O)NC2=O

Origin of Product

United States

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